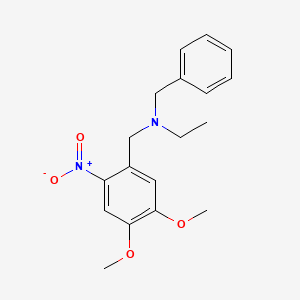
N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)ethanamine, commonly known as "DOB," is a psychoactive substance that belongs to the family of phenethylamines. DOB is a potent hallucinogen that produces intense visual and auditory hallucinations, altered perception of time, and changes in thought processes. DOB has been used in scientific research to study the mechanisms of action of hallucinogens and their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of DOB is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor and the dopamine D2 receptor. Activation of the 5-HT2A receptor leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, perception, and cognition. Activation of the dopamine D2 receptor leads to the release of dopamine, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
DOB produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. DOB also produces intense visual and auditory hallucinations, altered perception of time, and changes in thought processes. These effects are similar to those produced by other hallucinogens such as LSD and psilocybin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DOB has several advantages for lab experiments, including its potency, selectivity for the 5-HT2A receptor, and ability to produce intense visual and auditory hallucinations. However, DOB also has several limitations, including its potential toxicity and the difficulty of controlling its effects in human subjects.
Direcciones Futuras
There are several future directions for DOB research, including the investigation of its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and PTSD. Other future directions include the development of new analogs of DOB with improved selectivity and efficacy, and the exploration of its potential as a tool for studying the mechanisms of action of hallucinogens and their effects on the brain.
Métodos De Síntesis
DOB can be synthesized by the reaction of benzylamine with 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction produces DOB as a yellow crystalline powder with a melting point of 107-109°C.
Aplicaciones Científicas De Investigación
DOB has been used in scientific research to study the mechanisms of action of hallucinogens and their potential therapeutic applications. DOB acts as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor that is involved in the regulation of mood, perception, and cognition. DOB also activates the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Propiedades
IUPAC Name |
N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-4-19(12-14-8-6-5-7-9-14)13-15-10-17(23-2)18(24-3)11-16(15)20(21)22/h5-11H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQJIHPSQGXQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)

![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)


![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)

![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)
![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)


![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)